molecular formula C12H12N2O2 B2785439 N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1082-42-4

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2785439
CAS No.: 1082-42-4
M. Wt: 216.24
InChI Key: WFVJHMJQUDFREQ-UHFFFAOYSA-N
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Description

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors are sometimes used to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has numerous scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also interact with various enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties, binding affinities, and therapeutic potentials .

Biological Activity

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole family. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, while also discussing its mechanisms of action and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Properties : It has been evaluated for its effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Research indicates potential in modulating inflammatory responses.

Anticancer Activity

The anticancer properties of this compound have been particularly highlighted in studies focusing on solid tumors, such as colon and lung cancers.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Apoptotic Pathways : The compound induces apoptosis through caspase-dependent pathways, particularly involving caspase-8 .

Case Studies

A notable study evaluated the compound's effects on human tumor cell lines, including HT29 (colon carcinoma) and H460 (lung carcinoma). The results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use .

Cell LineIC50 (µM)Mechanism of Action
HT29 (Colon)15.4Induces apoptosis via caspase activation
H460 (Lung)12.8Inhibits tubulin polymerization

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Preliminary findings suggest that the compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

The antimicrobial activity is thought to stem from:

  • Disruption of Bacterial Cell Membranes : Leading to increased permeability and cell lysis.
  • Inhibition of Key Enzymatic Pathways : Involved in bacterial metabolism.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It may modulate inflammatory cytokines and reduce oxidative stress.

Research Findings

Studies indicate that treatment with this compound can lead to a decrease in pro-inflammatory markers such as TNF-alpha and IL-6, suggesting its role in managing inflammatory conditions .

Properties

IUPAC Name

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-10(11(15)12(16)13-2)8-5-3-4-6-9(8)14-7/h3-6,14H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVJHMJQUDFREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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